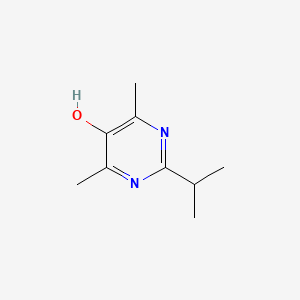

Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)-

Overview

Description

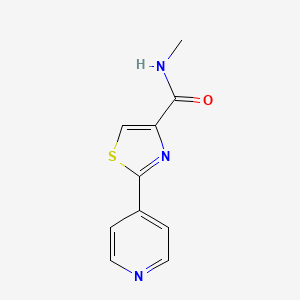

“Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)-” is a derivative of cyanamide, an organic compound with the formula CN2H2 . This white solid is widely used in agriculture and the production of pharmaceuticals and other organic compounds . It is also used as an alcohol-deterrent drug . The molecule features a nitrile group attached to an amino group .

Synthesis Analysis

Cyanamide undergoes various reactions with itself due to the presence of both a nucleophilic and electrophilic site within the same molecule . Cyanamide exists as two tautomers, one with the connectivity N≡C–NH2 and the other with the formula HN=C=NH ("carbodiimide" tautomer) . Cyanamide dimerizes to give 2-cyanoguanidine (dicyandiamide). This dimerization is hindered or reversed by acids and is inhibited by low temperatures .Chemical Reactions Analysis

Cyanamide is a versatile synthetic building block for heterocycles . It forms 2-aminobenzimidazole with 1,2-diaminobenzene and it forms with the readily available cyclic enamine 4-(1-cyclohexenyl)morpholine and with elemental sulfur a 2-aminothiazole in good yields .Physical and Chemical Properties Analysis

Cyanamide has a molar mass of 42.040 g/mol, appears as a crystalline solid, and has a density of 1.28 g/cm3 . It has a melting point of 44 °C and decomposes at a boiling point of 260 °C . It is soluble in water and organic solvents .Scientific Research Applications

Iron-Catalyzed Formation of 2-Aminopyridines

Cyanamide derivatives have been used in iron-catalyzed cycloadditions to form highly substituted 2-aminopyridines. This process is efficient, high yielding, and regioselective, making it significant in the field of organic synthesis (Lane, D'Souza, & Louie, 2012).

Synthesis of Pyrimidine Derivatives

In synthetic chemistry, cyanamide derivatives have been used to synthesize pyridinyl-pyrimidinamine derivatives, a class of compounds with potential applications in various chemical industries (Mazik & Zieliński, 1996).

Electrolytic Oxidation Studies

Cyanamide has been studied in the context of electrolytic oxidation, producing a range of compounds including 1,2,3,5-tetrazine and cyano compounds. This study is significant for understanding the electrochemical properties of cyanamide (Kubo, Nonaka, & Odo, 1976).

Gold-Catalyzed Generation of Diaminopyridines

The use of gold(I) catalysis with enynamides and cyanamides has been explored to generate 2,6-diaminopyridines. This method is notable for its mild conditions and high functional group tolerance, demonstrating the versatility of cyanamide derivatives in organic synthesis (Shcherbakov et al., 2021).

Application in Oxygen Reduction Catalysts

Cyanamide-derived non-precious metal catalysts have shown promise in oxygen reduction reactions, a key process in fuel cell technology. This application underscores the material science aspect of cyanamide derivatives (Chung et al., 2010).

Cycloaddition for Chromeno[3,4-c]pyridine Derivatives

Efficient access to 5H-chromeno[3,4-c]pyridines using cyanamide derivatives in a ruthenium-catalyzed cycloaddition process has been developed. These derivatives serve as valuable building blocks in organic synthesis (Parisot et al., 2023).

Recent Advances in Cyanamide Chemistry

Recent advancements in the chemistry of cyanamides, including their applications in cycloaddition chemistry and aminocyanation reactions, highlight the growing importance of these derivatives in synthetic chemistry (Prabhath et al., 2017).

Quantitative Determination in Agrochemical Analysis

Cyanamide has been quantitatively determined using gas chromatography-mass spectrometry, highlighting its role as a multifunctional agrochemical (Hiradate et al., 2005).

Safety and Hazards

Cyanamide is classified as a danger under GHS labelling, with hazard statements including H301, H311, H314, H317, H351, H361, H373, H412 . Precautionary measures include P201, P202, P260, P261, P264, P270, P272, P273, P280, P281, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313, P310, P312, P314, P321, P322, P330, P333+P313, P361, P363, P405, P501 .

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Developments in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds, have been witnessed in the last decade .

Mechanism of Action

Target of Action

It’s known that cyanamides and their derivatives have been used in synthetic chemistry for a variety of applications, including cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents .

Mode of Action

Cyanamides are known to exhibit a unique radical and coordination chemistry . They possess a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit, which allows them to participate in a variety of chemical reactions .

Biochemical Pathways

Cyanamides and their derivatives have been known to participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

Cyanamides and their derivatives have been known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other chemical entities can potentially influence the action of cyanamides and their derivatives .

Biochemical Analysis

Biochemical Properties

The role of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- in biochemical reactions is quite significant. It is known to undergo various reactions with itself, existing as two tautomers .

Cellular Effects

Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- has been observed to have notable effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- is complex and involves a number of binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- can change over time

Dosage Effects in Animal Models

The effects of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridin-6-ylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-9-6-3-1-2-4-8-6/h1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVRGOSGHSTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242995 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97482-06-9 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060811.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)